molecular formula C12H9FN4O2S B11193087 N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193087
M. Wt: 292.29 g/mol
InChI Key: ZPPRNUVBJOXZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Vitas-M Lab ID: BBL003169) is a high-purity chemical compound designed for biological screening and lead optimization in early-stage drug discovery. This synthetically accessible small molecule belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides investigated as potential antimalarial agents. Research into this chemical class has identified promising in vitro activity against Plasmodium falciparum , the most lethal malaria parasite, making it a valuable scaffold for developing new therapeutics to combat drug-resistant strains . The compound's molecular structure features a triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for diverse pharmaceutical applications, fused to a sulfonamide moiety, a functional group recognized for its low toxicity and excellent biological activity in approved therapeutics . Its specific empirical formula is C12H9FN4O2S, with a molecular weight of 292.29 g/mol . Key physicochemical properties calculated using Lipinsky's rule of five include a logP of 1.531, one rotatable bond, one hydrogen bond donor, two hydrogen bond acceptors, a polar surface area (PSA) of 84, and three rings, indicating favorable drug-like characteristics for further development . This product is intended for research purposes only, strictly within the context of biological screening and lead optimization studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

Molecular Formula

C12H9FN4O2S

Molecular Weight

292.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H

InChI Key

ZPPRNUVBJOXZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Hydrazine Intermediates

The most widely reported method involves sequential formation of the triazole ring followed by sulfonamide functionalization. As outlined in studies by VulcanChem and PMC, this approach begins with the reaction of 2-hydrazinopyridine derivatives with appropriately substituted aromatic aldehydes to form hydrazone intermediates . Cyclization under acidic or oxidative conditions yields the triazolo[4,3-a]pyridine core.

A critical step involves introducing the sulfonamide group at position 6 of the pyridine ring. This is achieved by treating the triazolopyridine intermediate with 3-fluorophenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. For instance, a 2020 study demonstrated that reacting 6-chloro- triazolo[4,3-a]pyridine with 3-fluorobenzenesulfonamide in dimethylformamide (DMF) at 80°C for 12 hours afforded the target compound in 68% yield .

Key Optimization Parameters :

  • Temperature : Elevated temperatures (70–90°C) improve sulfonamide coupling efficiency.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility.

  • Catalysis : Addition of 4-dimethylaminopyridine (DMAP) increases reaction rates by 20–25% .

One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes

A streamlined one-pot method developed by RSC Advances enables the simultaneous formation of the triazole ring and sulfonamide group . This atom-economical approach reacts 2-hydrazinopyridine with 3-fluorobenzaldehyde in ethanol at room temperature, followed by in situ cyclization using iodine as an oxidizing agent. The sulfonamide moiety is introduced via nucleophilic aromatic substitution with sulfonic acid derivatives.

Procedure :

  • 2-Hydrazinopyridine (10 mmol) and 3-fluorobenzaldehyde (10 mmol) are stirred in ethanol for 2 hours.

  • Iodine (1.2 equiv) is added, and the mixture is refluxed for 6 hours.

  • After cooling, sodium sulfite quenches excess iodine, and the crude product is filtered.

  • The intermediate is reacted with chlorosulfonic acid (1.5 equiv) in dichloromethane to install the sulfonamide group .

This method achieves a 74% overall yield and reduces purification steps compared to multi-step syntheses.

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A 2021 study published in Crystals detailed an NCS-mediated oxidative cyclization of 2-pyridylhydrazones . This method is notable for its mild conditions and compatibility with electron-deficient substrates.

Synthetic Pathway :

  • Hydrazone Formation : 2-Hydrazinopyridine reacts with 3-fluorophenyl ketones in ethanol.

  • Cyclization : NCS (1.1 equiv) is added to the hydrazone in dry DMF at 0°C, followed by gradual warming to room temperature.

  • Sulfonylation : The cyclized product is treated with sulfur trioxide–trimethylamine complex to introduce the sulfonamide group .

Advantages :

  • Reaction completes within 3 hours at 25°C.

  • Yields exceed 85% for electron-poor aryl groups.

  • Minimal byproducts due to high regioselectivity.

This approach prioritizes early introduction of the sulfonamide group. As described in a 2017 Molecules article, 2-chloropyridine-5-sulfonyl chloride serves as the starting material .

Stepwise Process :

  • Amination : 2-Chloropyridine-5-sulfonyl chloride reacts with 3-fluoroaniline in acetone under basic conditions (K2CO3) to form N-(3-fluorophenyl)pyridine-5-sulfonamide.

  • Hydrazine Substitution : The chlorine atom at position 2 is replaced by hydrazine in i-propanol at reflux.

  • Triazole Formation : Cyclization with trimethyl orthoformate in acetic acid yields the final product .

Yield Comparison :

StepReagentTemperatureYield (%)
AminationK2CO3, acetone50°C82
Hydrazine SubstitutionNH2NH2, i-propanol80°C75
Cyclization(MeO)3CH, AcOH100°C68

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics Across Methods

MethodTotal Yield (%)Reaction TimeScalability
Multi-Step Synthesis6824 hModerate
One-Pot Synthesis748 hHigh
NCS Cyclization853 hLimited
Sulfonyl Chloride Route6818 hHigh

The NCS-mediated method offers the highest yield but requires stringent temperature control. The one-pot approach balances efficiency and practicality for industrial applications.

Challenges and Optimization Strategies

Common Issues :

  • Low Cyclization Efficiency : Strained transition states in triazole formation reduce yields. Using microwave irradiation (100°C, 30 min) improves kinetics by 40% .

  • Sulfonamide Hydrolysis : Acidic conditions during cyclization may cleave the sulfonamide bond. Buffering with sodium acetate (pH 5–6) mitigates this .

  • Purification Complexity : Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures enhances purity to >99% .

Industrial-Scale Considerations

For kilogram-scale production, the sulfonyl chloride route is preferred due to:

  • Availability of 2-chloropyridine-5-sulfonyl chloride ($120–150/kg).

  • Compatibility with continuous flow reactors, reducing batch time by 60%.

  • Waste minimization via solvent recovery systems (e.g., DMF distillation) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and chlorine/hydrazine substituents enable nucleophilic displacements under controlled conditions:

Key Reactions

Reaction TypeConditionsProducts/OutcomesYieldSource
Hydrazine substitutionHydrazine hydrate in i-propanol (reflux, 4h)Replacement of Cl with NH-NH₂ group84–91%
BenzylationBenzyl chlorides in DMF (100°C, K₂CO₃)N-alkylation at sulfonamide nitrogen70–82%

Example :
2-Chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide reacts with hydrazine hydrate to form 2-hydrazinyl derivatives, which are critical intermediates for cyclization .

Cyclization Reactions

The triazolopyridine core forms via intramolecular cyclization under specific catalytic conditions:

Cyclization Pathways

Starting MaterialReagent/ConditionsCyclized ProductApplicationSource
2-HydrazinylpyridinesulfonamideCDI (1,1'-carbonyldiimidazole) in dioxane (reflux, 8h) Triazolo[4,3-a]pyridine scaffoldAntimalarial agent development

Mechanistic Insight :
Cyclization occurs through nucleophilic attack of the hydrazine nitrogen on the adjacent pyridine carbon, facilitated by CDI-mediated dehydration .

Electrophilic Aromatic Substitution

Fluorinated phenyl groups influence regioselectivity in electrophilic reactions:

Observed Modifications

Position ModifiedReagentOutcomeNotesSource
Triazole C-3 positionEthyl bromide/K₂CO₃3-Ethyl derivativesEnhances antimalarial activity
Pyridine C-8 positionPiperidine-1-sulfonyl chloride8-Sulfonamide derivativesImproves solubility

Example :
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide showed IC₅₀ = 2.24 μM against Plasmodium falciparum .

Functional Group Transformations

The sulfonamide group participates in acid-base reactions and hydrogen bonding:

Key Properties

  • pKa : ~10.2 (sulfonamide NH proton)

  • Solubility : >50 mg/mL in DMSO due to polar sulfonamide group

Derivatization :

ReactionReagentsFunctionalization SiteSource
MethylationMethyl iodide/K₂CO₃Sulfonamide nitrogen
AcylationAcetyl chloride/pyridineTriazole NH (if unsubstituted)

Stability and Degradation Pathways

Thermal Stability :

  • Decomposes above 250°C without melting.
    Hydrolytic Sensitivity :

  • Stable in acidic conditions (pH 3–5) but hydrolyzes slowly in alkaline media (pH >9).

Comparative Reactivity Table

Reaction TypeRate (Relative to Non-Fluorinated Analog)Driving Force
Nucleophilic substitution1.5× fasterElectron-withdrawing F atoms
Electrophilic substitution0.7× slowerDeactivated aryl rings
Cyclization2× fasterStrain relief in fused ring system

Data synthesized from .

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide derivatives as promising antimalarial agents.

  • Research Findings : A virtual library of compounds was created that included this sulfonamide structure. The library underwent molecular docking studies targeting falcipain-2, a crucial enzyme in the lifecycle of Plasmodium falciparum, the causative agent of malaria. Among the synthesized compounds, two derivatives demonstrated significant in vitro antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, indicating their potential for further development into effective antimalarial drugs .

Antifungal Activity

The compound also exhibits antifungal properties, which have been explored in various studies.

  • Case Study : A series of novel pyridine-3-sulfonamides were synthesized and evaluated against fungal strains such as Candida and Geotrichum. Some derivatives showed greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa. This suggests that compounds based on the triazolo[4,3-a]pyridine scaffold could be valuable in treating fungal infections .

Modulation of Protein Kinase Activity

The pharmacological profile of this compound includes its role as a modulator of protein kinases.

  • Mechanism : Research indicates that certain derivatives can regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK-1. This modulation is crucial for developing treatments for diseases characterized by dysregulated kinase activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis .

Summary Table of Applications

Application Details References
AntimalarialSignificant activity against Plasmodium falciparum with IC50 values of 2.24 µM and 4.98 µM
AntifungalEffective against Candida species with MIC values ≤ 25 µg/mL
Protein Kinase ModulationModulates SGK-1 activity; potential for treating inflammatory diseases

Comparison with Similar Compounds

Structural Modifications and Antimalarial Activity

Impact of Substituent Position and Electronic Effects

  • Fluorine vs.
  • Benzyl vs. Phenyl Groups : Benzyl-substituted analogs (e.g., 8h and compound) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased hydrophobicity .
  • Alkyl and Methoxy Additions : The 3-ethyl and 4-methoxyphenyl groups in the compound from result in a 10-fold increase in antimalarial activity (IC50 = 2.24 µM vs. baseline), highlighting the importance of lipophilic and electron-donating groups .

Heterocyclic Core Variations

  • Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine : Compounds like 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () replace the pyridine core with pyridazine, altering ring planarity and hydrogen-bonding capacity. This modification may reduce antimalarial efficacy due to conformational constraints .

Research Findings and Implications

  • Antimalarial Potential: The target compound’s lack of alkyl/aryl substituents likely limits its potency compared to analogs like the 3-ethyl-4-methoxyphenyl derivative (IC50 = 2.24 µM). However, its simpler structure offers advantages in synthetic accessibility and toxicity profiling .
  • SAR Insights : Structure-activity relationship (SAR) studies indicate that N-alkylation (e.g., benzyl, fluorobenzyl) and electron-withdrawing substituents (e.g., fluorine, chlorine) are critical for optimizing target binding and metabolic stability .

Biological Activity

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the triazolo[4,3-a]pyridine class. Its unique structure incorporates a sulfonamide group and a fluorinated phenyl substituent, contributing to its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential as an antimalarial agent.

Structural Characteristics

The compound's molecular formula is C12H9FN4O2SC_{12}H_{9}FN_{4}O_{2}S, with a molecular weight of 292.29 g/mol. The structural features include:

  • Triazole and Pyridine Rings : These fused rings are essential for the compound's biological activity.
  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Fluorophenyl Substituent : Contributes to the compound's reactivity and biological profile.

Antimalarial Properties

This compound has shown promising antimalarial activity against Plasmodium falciparum, with reported inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM for related compounds . The mechanism of action is primarily attributed to the inhibition of key enzymes involved in the malaria parasite's lifecycle.

Other Biological Activities

In addition to its antimalarial properties, compounds within the triazolo[4,3-a]pyridine class have demonstrated various biological activities including:

  • Antimicrobial : Effective against a range of bacterial and fungal pathogens.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.
  • Anticancer : Some derivatives have been investigated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Virtual Screening and Molecular Docking : A study involving a library of 1561 compounds identified several hits with significant antimalarial activity. The docking studies suggested the interaction of these compounds with falcipain-2, a target enzyme in Plasmodium falciparum .
  • SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications on the triazolo[4,3-a]pyridine scaffold can enhance biological activity. For instance, substituents at specific positions on the rings can significantly impact potency against malaria .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-onePiperidine substituentAntimalarial (IC50 = 2.24 μM)
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridineFluorinated pyridineAntimicrobial
5-Methyl-[1,2,4]triazolo[4,3-a]pyridineMethyl substitutionAnti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between sulfonamide intermediates and fluorinated aryl chlorides. For example, coupling a triazolopyridine sulfonamide precursor (e.g., N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) with a fluorinated benzyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine) improves yield and purity . Key steps include refluxing in aprotic solvents (e.g., DMF) and purification via column chromatography. Characterization should involve 1H^1 \text{H}-/13C^{13} \text{C}-NMR, LC/MS, and elemental analysis to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR should resolve aromatic protons (δ ~7.0–8.8 ppm) and sulfonamide-linked CH2_2 groups (δ ~4.8–5.0 ppm). 13C^{13} \text{C}-NMR confirms fluorinated aryl carbons (JC-F couplings ~21–250 Hz) and triazolopyridine scaffold signals .
  • LC/MS : Look for [M+H]+^+ peaks (e.g., m/z ~431 for analogs) and isotopic patterns consistent with fluorine/chlorine .
  • X-ray crystallography : If single crystals are obtainable, bond lengths (e.g., S–N ~1.6 Å) and dihedral angles validate the sulfonamide linkage and aromatic stacking .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimalarial activity : Use Plasmodium falciparum cultures (e.g., strain 3D7) with IC50_{50} determination via SYBR Green fluorescence .
  • Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy or fluorescence-based assays .
  • Cytotoxicity : Test in mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase). Prioritize poses with hydrogen bonds to fluorophenyl groups and sulfonamide oxygens .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and fluorine atom count to correlate structure with antimalarial activity .

Q. How should researchers resolve discrepancies in biological activity data across different analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC50_{50} values. For example, N-(3-fluorophenyl) analogs may show enhanced activity over chlorinated derivatives due to improved electronegativity .
  • Metabolic stability assays : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) that reduce efficacy in certain analogs .
  • Crystallographic studies : Compare ligand-bound protein structures to identify steric clashes or suboptimal binding geometries in low-activity analogs .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Plasma protein binding : Assess via equilibrium dialysis; modify sulfonamide substituents (e.g., methyl groups) to reduce albumin affinity .
  • BBB permeability : Predict via PAMPA-BBB assays; fluorophenyl groups may enhance passive diffusion .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Methodological Answer :

  • HPLC-DAD/MS : Monitor reaction mixtures for unreacted starting materials (e.g., benzyl chlorides) or dimerization byproducts .
  • Crystallization conditions : Optimize solvent polarity (e.g., EtOAc/hexane gradients) to exclude impurities with similar Rf_f values .
  • Reaction monitoring : Use in situ FTIR to track sulfonamide bond formation (peaks ~1350 cm1^{-1}) and minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.